REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][S:10](=[S:13])([O-:12])=[O:11].[Na+]>CCO>[CH3:9][S:10](=[S:13])([O:12][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
9.07 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
sodium methanethiosulfonate
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)([O-])=S.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with an ice bath
|
Type
|
FILTRATION
|
Details
|
the solid (sodium bromide and sodium methanethiosulfonate) was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(OCC1=CC=CC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |